molecular formula C80H102ClN23O12 B144961 Prazarelix CAS No. 134457-28-6

Prazarelix

货号 B144961
CAS 编号: 134457-28-6
分子量: 1613.3 g/mol
InChI 键: VLGKQBGBPIVGBX-ZVSGBDDQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Prazarelix is a synthetic decapeptide that belongs to the class of gonadotropin-releasing hormone (GnRH) antagonists. It is used in clinical research to study the effects of GnRH on the reproductive system. Prazarelix is a potent and long-acting GnRH antagonist that is administered via injection. It has been extensively studied in preclinical and clinical trials, and its mechanism of action and physiological effects have been well characterized.

作用机制

Prazarelix works by blocking the action of Prazarelix in the pituitary gland. Prazarelix is a hormone that stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. These hormones, in turn, stimulate the production of testosterone and estrogen in the gonads. Prazarelix binds to the Prazarelix receptor in the pituitary gland, preventing the release of LH and FSH. This leads to a decrease in testosterone and estrogen levels in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of prazarelix are well characterized. Prazarelix reduces the levels of LH, FSH, testosterone, and estrogen in the body. This leads to a decrease in ovulation and fertility in women and a decrease in prostate cancer growth in men. Prazarelix has been shown to be safe and well-tolerated in clinical trials, with few side effects.

实验室实验的优点和局限性

Prazarelix has several advantages for use in lab experiments. It is a potent and long-acting Prazarelix antagonist that can be administered via injection. Prazarelix has been extensively studied in preclinical and clinical trials, and its mechanism of action and physiological effects are well characterized. However, prazarelix has some limitations for use in lab experiments. It is expensive to produce and may not be readily available in some research settings. Additionally, prazarelix can only be used in studies of the reproductive system and prostate cancer.

未来方向

There are several future directions for research on prazarelix. One area of research is the development of new Prazarelix antagonists with improved potency and selectivity. Another area of research is the use of prazarelix in combination with other drugs for the treatment of prostate cancer. Additionally, prazarelix may have potential applications in the treatment of other hormone-related conditions, such as endometriosis and uterine fibroids. Further research is needed to fully understand the potential of prazarelix in these areas.

合成方法

Prazarelix is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. The peptide is then cleaved from the support and purified using high-performance liquid chromatography (HPLC). Prazarelix is produced in a highly pure form, with a high degree of chemical and biological stability.

科学研究应用

Prazarelix is widely used in scientific research to study the role of Prazarelix in the reproductive system. It has been used in preclinical and clinical studies to investigate the effects of Prazarelix antagonism on hormone levels, ovulation, and fertility. Prazarelix is also used in studies of prostate cancer, as it can reduce testosterone levels and slow the growth of cancer cells.

属性

CAS 编号

134457-28-6

产品名称

Prazarelix

分子式

C80H102ClN23O12

分子量

1613.3 g/mol

IUPAC 名称

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[4-[(5-amino-1H-1,2,4-triazol-3-yl)amino]phenyl]propanoyl]amino]-3-[4-[(5-amino-1H-1,2,4-triazol-3-yl)amino]phenyl]propanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C80H102ClN23O12/c1-44(2)35-59(68(108)91-58(16-9-10-33-86-45(3)4)76(116)104-34-12-17-66(104)75(115)87-46(5)67(82)107)92-70(110)62(38-49-21-28-56(29-22-49)89-79-98-77(83)100-102-79)94-72(112)63(39-50-23-30-57(31-24-50)90-80-99-78(84)101-103-80)96-74(114)65(43-105)97-73(113)64(41-52-13-11-32-85-42-52)95-71(111)61(37-48-19-26-55(81)27-20-48)93-69(109)60(88-47(6)106)40-51-18-25-53-14-7-8-15-54(53)36-51/h7-8,11,13-15,18-32,36,42,44-46,58-66,86,105H,9-10,12,16-17,33-35,37-41,43H2,1-6H3,(H2,82,107)(H,87,115)(H,88,106)(H,91,108)(H,92,110)(H,93,109)(H,94,112)(H,95,111)(H,96,114)(H,97,113)(H4,83,89,98,100,102)(H4,84,90,99,101,103)/t46-,58+,59+,60-,61-,62-,63+,64-,65+,66+/m1/s1

InChI 键

VLGKQBGBPIVGBX-ZVSGBDDQSA-N

手性 SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC3=NNC(=N3)N)NC(=O)[C@H](CC4=CC=C(C=C4)NC5=NNC(=N5)N)NC(=O)[C@H](CO)NC(=O)[C@@H](CC6=CN=CC=C6)NC(=O)[C@@H](CC7=CC=C(C=C7)Cl)NC(=O)[C@@H](CC8=CC9=CC=CC=C9C=C8)NC(=O)C

SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC3=NNC(=N3)N)NC(=O)C(CC4=CC=C(C=C4)NC5=NNC(=N5)N)NC(=O)C(CO)NC(=O)C(CC6=CN=CC=C6)NC(=O)C(CC7=CC=C(C=C7)Cl)NC(=O)C(CC8=CC9=CC=CC=C9C=C8)NC(=O)C

规范 SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC3=NNC(=N3)N)NC(=O)C(CC4=CC=C(C=C4)NC5=NNC(=N5)N)NC(=O)C(CO)NC(=O)C(CC6=CN=CC=C6)NC(=O)C(CC7=CC=C(C=C7)Cl)NC(=O)C(CC8=CC9=CC=CC=C9C=C8)NC(=O)C

序列

XXXSXXLXPA

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。